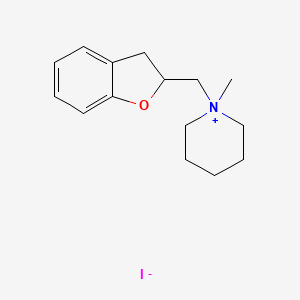
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor agonists. It is a potential therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. DMXB-A has been extensively studied for its pharmacological properties and mechanism of action in the central nervous system.
作用机制
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide acts as a partial agonist of nicotinic acetylcholine receptors in the brain. These receptors are involved in various cognitive and behavioral functions, such as learning, memory, attention, and mood regulation. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide binds to these receptors and enhances their activity, leading to an increase in the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin. This results in improved cognitive function, mood, and behavior.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and modulate the activity of various neurotransmitter systems in the brain. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments are its well-characterized pharmacological properties, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments are its potential toxicity and side effects, its high cost, and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
未来方向
For the research on 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide include further studies on its pharmacological properties and mechanism of action, as well as its potential therapeutic applications in various neurological and psychiatric disorders. The development of new synthetic methods for 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its analogs may also lead to the discovery of new and more potent compounds with improved pharmacological properties. The use of 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for various disorders.
合成方法
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is synthesized by reacting 2,3-dimethylphenol with 1-methyl-4-piperidone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then coupled with butanoyl chloride to form 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The synthesis of 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in the treatment of schizophrenia and depression, as it has been shown to modulate the activity of dopamine and serotonin neurotransmitter systems in the brain.
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-16(22-17-8-6-7-13(2)14(17)3)18(21)19-15-9-11-20(4)12-10-15/h6-8,15-16H,5,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAODVAGYLXZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)
![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)

![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
